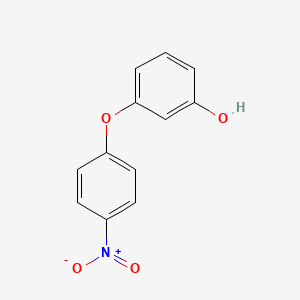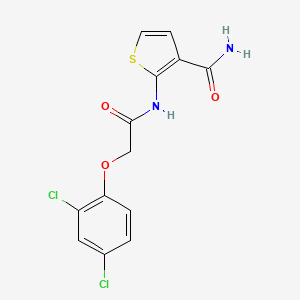![molecular formula C11H16N2OS B3019584 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 866149-81-7](/img/structure/B3019584.png)
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-substituted diazoles, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been achieved through a transition-metal-free process involving the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation . This method has shown compatibility with a range of aldehydes, including aromatic, aliphatic, and cinnamic types, allowing for the efficient and scalable production of various diazole derivatives . Additionally, the Kabachnik–Fields reaction has been utilized for the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde using phosphomolybdic acid in dichloromethane, demonstrating good yields and short reaction times .
Molecular Structure Analysis
The molecular structure of compounds synthesized from reactions involving cyclohexylamine and carbaldehydes has been characterized by various spectroscopic methods. For instance, the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde resulted in a compound with an intramolecular N-H...N hydrogen bond, forming sheets linked by C-H...O hydrogen bonds . In contrast, a different product with an intramolecular N-H...O hydrogen bond was obtained when reacting with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, forming centrosymmetric dimers .
Chemical Reactions Analysis
The reactivity of cyclohexylamine in condensation reactions has been explored in various contexts. For example, cyclohexylisocyanide has been reacted with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids without prior activation of the reactants . Similarly, the three-component cyclocondensation of 5-nitrothiophene-2-carbaldehyde with cyclohexanone and C-aminotri(tetr)azoles has led to the selective formation of hexahydrotriazoloquinazolines, with the reaction paths experimentally justified by isolating and characterizing intermediate products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the nature of their synthesis. The presence of intramolecular hydrogen bonds in the compounds indicates potential for specific intermolecular interactions, which could influence their physical properties such as solubility and melting points . The use of spectroscopic techniques, including IR, ^1H, ^13C NMR, and mass spectroscopy, as well as CHN-O analysis, has been crucial in confirming the stability and purity of the synthesized compounds . The antimicrobial activities of some synthesized compounds suggest that their chemical properties may confer biological activity, which could be of interest in medicinal and biological sciences .
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-13(9-5-3-2-4-6-9)11-12-7-10(8-14)15-11/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXAMPILUZIDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)


![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)




![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)
